9-(1,3-Dihydroxy-2-propoxymethyl)-guanine-bis(monophosphate)
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Overview
Description
9-(1,3-Dihydroxy-2-propoxymethyl)-guanine-bis(monophosphate) is a synthetic nucleoside analog known for its potent antiviral properties. This compound has shown significant efficacy against various viruses, including herpes simplex virus and cytomegalovirus . Its unique structure allows it to interfere with viral DNA replication, making it a valuable tool in antiviral therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1,3-Dihydroxy-2-propoxymethyl)-guanine-bis(monophosphate) involves multiple steps, starting with the preparation of the guanine base. The guanine is then modified to introduce the 1,3-dihydroxy-2-propoxymethyl group. This is typically achieved through a series of protection and deprotection steps, followed by phosphorylation to obtain the bis(monophosphate) form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the use of high-pressure liquid chromatography (HPLC) for purification and the employment of efficient catalysts to accelerate the reactions .
Chemical Reactions Analysis
Types of Reactions
9-(1,3-Dihydroxy-2-propoxymethyl)-guanine-bis(monophosphate) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups, potentially altering the compound’s activity.
Reduction: Reduction reactions can affect the guanine base, impacting its antiviral properties.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing or diminishing its efficacy
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired modifications .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of oxo-derivatives, while substitution reactions can yield various analogs with different functional groups .
Scientific Research Applications
9-(1,3-Dihydroxy-2-propoxymethyl)-guanine-bis(monophosphate) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study nucleoside analogs and their interactions.
Biology: Employed in research on viral replication and inhibition mechanisms.
Medicine: Investigated for its potential in treating viral infections, particularly those caused by herpesviruses and cytomegalovirus
Industry: Utilized in the development of antiviral drugs and diagnostic tools.
Mechanism of Action
The primary mechanism of action of 9-(1,3-Dihydroxy-2-propoxymethyl)-guanine-bis(monophosphate) involves its incorporation into viral DNA. Once incorporated, it inhibits viral DNA polymerase, preventing the replication of viral DNA. This selective inhibition is due to the compound’s ability to be phosphorylated by viral kinases, leading to the formation of its active triphosphate form .
Comparison with Similar Compounds
Similar Compounds
Acyclovir: Another nucleoside analog with similar antiviral properties but a different structure.
Ganciclovir: Shares a similar mechanism of action but has a broader spectrum of activity against herpesviruses.
Uniqueness
9-(1,3-Dihydroxy-2-propoxymethyl)-guanine-bis(monophosphate) is unique due to its specific modifications, which enhance its efficacy and selectivity against certain viruses. Its ability to be phosphorylated by viral kinases and its potent inhibition of viral DNA polymerase make it a valuable compound in antiviral research and therapy .
Properties
CAS No. |
91516-84-6 |
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Molecular Formula |
C9H15N5O10P2 |
Molecular Weight |
415.19 g/mol |
IUPAC Name |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-phosphonooxypropyl] dihydrogen phosphate |
InChI |
InChI=1S/C9H15N5O10P2/c10-9-12-7-6(8(15)13-9)11-3-14(7)4-22-5(1-23-25(16,17)18)2-24-26(19,20)21/h3,5H,1-2,4H2,(H2,16,17,18)(H2,19,20,21)(H3,10,12,13,15) |
InChI Key |
XKEDVXJHPVQCFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1COC(COP(=O)(O)O)COP(=O)(O)O)N=C(NC2=O)N |
Origin of Product |
United States |
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